4-(2-Methylbutyl)piperidine

Chiral piperidine scaffolds Stereochemistry Enantioselective drug design

4-(2-Methylbutyl)piperidine (CAS 1509644-47-6, molecular formula C₁₀H₂₁N, MW 155.28) is a 4-substituted piperidine derivative bearing a chiral 2-methylbutyl side chain at the para position of the saturated nitrogen heterocycle. The compound is classified within the broad and pharmaceutically critical 4-alkylpiperidine family—a scaffold that appears in over twenty classes of approved pharmaceuticals and serves as a core synthetic fragment for CNS drug design.

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
Cat. No. B13618649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylbutyl)piperidine
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
Structural Identifiers
SMILESCCC(C)CC1CCNCC1
InChIInChI=1S/C10H21N/c1-3-9(2)8-10-4-6-11-7-5-10/h9-11H,3-8H2,1-2H3
InChIKeyRDGQWZUMQKLYFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methylbutyl)piperidine (CAS 1509644-47-6): A Chiral 4-Alkylpiperidine Building Block for CNS-Targeted Drug Discovery


4-(2-Methylbutyl)piperidine (CAS 1509644-47-6, molecular formula C₁₀H₂₁N, MW 155.28) is a 4-substituted piperidine derivative bearing a chiral 2-methylbutyl side chain at the para position of the saturated nitrogen heterocycle . The compound is classified within the broad and pharmaceutically critical 4-alkylpiperidine family—a scaffold that appears in over twenty classes of approved pharmaceuticals and serves as a core synthetic fragment for CNS drug design [1]. Unlike its linear-chain analogs such as 4-butylpiperidine, the 2-methylbutyl substituent introduces a stereogenic center, rendering the molecule inherently chiral and positioning it as a versatile intermediate for stereochemically defined lead optimization programs, particularly those targeting muscarinic acetylcholine receptors (M₁/M₄) and melanocortin-4 receptors (MC4R) [2][3].

Why 4-(2-Methylbutyl)piperidine Cannot Be Simply Replaced by 4-Butylpiperidine or Other In-Class Analogs


4-Alkylpiperidines are frequently treated as interchangeable commodity building blocks, yet even modest alterations to the alkyl chain—branching, length, or attachment position—produce quantifiable shifts in lipophilicity, steric profile, and chiral environment that cascade into divergent pharmacological outcomes [1]. The 4-alkylpiperidine SAR literature for MC4R agonists demonstrates that alkyl substituent identity directly governs both receptor binding affinity and functional potency [2]. In the M₁ muscarinic agonist space, 4-n-butylpiperidine is explicitly claimed as a critical substructure in patent-protected clinical candidates including 77-LH-28-1 [3]. Substituting a linear butyl chain with a chiral 2-methylbutyl group does not preserve the same conformational ensemble, hydrogen-bonding presentation, or metabolic profile, making direct drop-in replacement scientifically indefensible without empirical validation. The quantitative evidence below establishes precisely where 4-(2-methylbutyl)piperidine diverges from its closest comparators.

Quantitative Differentiation Evidence: 4-(2-Methylbutyl)piperidine vs. Closest Structural Analogs


Chiral Center in the Side Chain: Stereochemical Differentiation from 4-Butylpiperidine, 4-Isobutylpiperidine, and 4-Pentylpiperidine

4-(2-Methylbutyl)piperidine possesses a stereogenic center at the C-2 position of its 2-methylbutyl side chain, making it an inherently chiral molecule (supplied as a racemic mixture at 98% purity) . In contrast, 4-butylpiperidine (CAS 24152-39-4, linear n-butyl), 4-isobutylpiperidine (CAS 82298-53-1, gem-dimethyl-branched), and 4-pentylpiperidine (CAS 24152-40-7, linear n-pentyl) are all achiral molecules lacking any stereogenic center [1][2]. This structural feature is critically important because chiral piperidine scaffolds are prevalent cores in FDA-approved drugs—nine chiral piperidine-containing drugs were approved between 2015 and mid-2020 alone—and chirality can modulate physicochemical properties, enhance biological selectivity, improve pharmacokinetics, and reduce hERG toxicity [3].

Chiral piperidine scaffolds Stereochemistry Enantioselective drug design CNS medicinal chemistry

Lipophilicity (LogP) Positioning: 4-(2-Methylbutyl)piperidine Occupies a Distinct LogP Window Between Key Comparators

The calculated LogP of 4-(2-methylbutyl)piperidine is 2.42 . This value is measurably distinct from its closest comparators: 4-butylpiperidine (LogP 2.505) [1], 4-isobutylpiperidine (LogP 2.12) , 4-pentylpiperidine (LogP ~3.2) [2], 4-ethylpiperidine (LogP range ~1.72–1.96) [3], and 4-propylpiperidine hydrochloride (LogP 2.92 as the HCl salt) [4]. The target compound's LogP of 2.42 is 0.30 log units higher than 4-isobutylpiperidine and 0.78 log units lower than 4-pentylpiperidine. In CNS drug discovery, the optimal LogP range for blood-brain barrier penetration is generally considered to be 2–4 [5]; 4-(2-methylbutyl)piperidine sits near the lower-middle of this range, offering a balanced hydrophobicity profile that differs from both the more polar isobutyl analog and the more lipophilic pentyl analog.

Lipophilicity LogP CNS drug-likeness Physicochemical profiling Blood-brain barrier permeability

Positional Isomer Advantage: 4-Substitution Enables Distinct Derivatization Chemistry vs. 3-(2-Methylbutyl)piperidine

4-(2-Methylbutyl)piperidine (CAS 1509644-47-6) and 3-(2-methylbutyl)piperidine (CAS 1219977-34-0) are positional isomers sharing the same molecular formula (C₁₀H₂₁N) and molecular weight (155.28), yet they differ fundamentally in the ring position of the 2-methylbutyl substituent . The 4-substituted isomer places the alkyl chain para to the piperidine nitrogen, preserving the NH group in an electronically and sterically unencumbered environment for N-alkylation, N-acylation, N-sulfonylation, or N-arylation chemistry. The 3-substituted isomer positions the alkyl chain meta to the nitrogen, creating a different steric environment around the nucleophilic amine center. In the context of the MC4R agonist SAR literature, the 4-position of the piperidine core is the established vector for alkyl substituent optimization, with a range of 4-alkyl groups furnishing compounds with good receptor affinity and functional potency [1]. The 3-substituted variant has not been characterized within the same SAR framework, representing an unexplored and potentially divergent pharmacological space.

Positional isomerism Regiochemistry Piperidine N-functionalization Synthetic accessibility Medicinal chemistry building blocks

Class-Level Pharmacological Relevance: 4-Alkylpiperidines as Privileged Scaffolds for M₁ Muscarinic and MC4 Receptor Agonists

The 4-alkylpiperidine substructure is explicitly claimed and validated as a critical pharmacophoric element in multiple therapeutic programs. In the muscarinic receptor field, US Patent 20020037886 (Acadia Pharmaceuticals) extensively claims 4-n-butylpiperidine-containing compounds as M₁ and M₄ muscarinic receptor agonists, with applications in cognitive disorders including Alzheimer's disease [1]. The clinical-stage M₁-selective allosteric agonist 77-LH-28-1 (1-[3-(4-butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone) was synthesized from 4-butylpiperidine and demonstrates that the 4-alkyl chain identity is integral to receptor subtype selectivity [2]. Independently, the MC4R agonist program at Merck established that 4-alkyl substituents on the piperidine core furnish compounds with good affinity and functional potency at the melanocortin-4 receptor, a validated target for obesity [3]. 4-(2-Methylbutyl)piperidine presents an unexplored branched-chain variant within these established pharmacophore frameworks, offering the potential to probe stereochemical and steric contributions to receptor subtype selectivity that are inaccessible with linear-chain analogs.

Muscarinic M1 receptor Melanocortin-4 receptor CNS therapeutics G protein-coupled receptor Allosteric modulator

Commercial Availability and Defined Specifications: Research-Grade Purity with Measured Physicochemical Parameters

4-(2-Methylbutyl)piperidine is commercially available from Leyan (Product No. 1366272) at 98% purity with defined analytical specifications including LogP (2.42), TPSA (12.03), hydrogen bond acceptor count (1), and hydrogen bond donor count (1) . The compound is supplied in quantities from 5 g to 500 g, supporting both milligram-scale SAR exploration and gram-scale lead optimization campaigns. For comparison, 4-isobutylpiperidine is available from Fluorochem at 98% purity (LogP 2.12, MW 141.26) , while 4-pentylpiperidine is typically listed at 95% purity [1]. The 98% purity specification of the target compound meets or exceeds typical research-grade standards for building block procurement, reducing the need for pre-use purification in parallel synthesis workflows.

Chemical procurement Building block quality Vendor specifications Research-grade purity Reproducibility

Recommended Application Scenarios for 4-(2-Methylbutyl)piperidine Based on Differentiation Evidence


Stereochemistry-Driven SAR Exploration of M₁/M₄ Muscarinic Acetylcholine Receptor Ligands

4-(2-Methylbutyl)piperidine is ideally suited as a chiral building block for synthesizing novel analogs of the M₁-selective allosteric agonist 77-LH-28-1 and related 4-butylpiperidine-derived muscarinic ligands claimed in US Patent 20020037886 [1]. By replacing the achiral 4-n-butyl group with the chiral 2-methylbutyl substituent, medicinal chemists can generate enantiomeric pairs of lead compounds to probe stereochemical contributions to M₁ vs. M₂/M₃ subtype selectivity. The LogP of 2.42 positions the resulting analogs within the CNS-penetrant physicochemical space , while the chiral center provides an additional vector for modulating off-target pharmacology, metabolic stability, and hERG liability—benefits documented broadly for chiral piperidine scaffolds in drug design [2].

Branched-Chain Variant for Melanocortin-4 Receptor (MC4R) Agonist Lead Optimization

The established SAR at the 4-alkyl piperidine core of MC4R agonists (Sebhat et al., 2007) demonstrates that alkyl substituent identity modulates both binding affinity and functional potency at this therapeutically relevant obesity target [1]. 4-(2-Methylbutyl)piperidine provides a branched, chiral 4-alkyl substituent that has not been characterized within the published MC4R SAR dataset. Incorporating this building block into N-acylated piperidine MC4R agonist scaffolds (as described in US Patent Application for Acylated Piperidine Derivatives as Melanocortin-4 Receptor Agonists) would systematically probe whether chain branching and chirality confer improvements in MC4R binding affinity, functional selectivity, or metabolic stability relative to the linear-chain alkyl variants (ethyl through n-pentyl) previously disclosed.

Enantioselective Synthesis of CNS-Targeted Compound Libraries Using Chiral Pool Strategy

The stereogenic center in the 2-methylbutyl side chain of 4-(2-methylbutyl)piperidine enables resolution into enantiomerically pure forms for chiral-pool synthesis strategies. Chiral piperidine scaffolds have been demonstrated to enhance biological selectivity and pharmacokinetic properties across multiple approved drugs (nine chiral piperidine-containing FDA approvals between 2015 and mid-2020) [1]. For pharmaceutical discovery programs building fragment-based or DNA-encoded libraries (DEL) targeting CNS receptors, 4-(2-methylbutyl)piperidine offers a differentiated, chirality-enabled scaffold that is structurally distinct from the extensively mined achiral 4-butylpiperidine space, potentially opening new intellectual property opportunities .

Physicochemical Fine-Tuning: LogP-Guided Selection for CNS Multiparameter Optimization (MPO) Programs

In CNS drug discovery programs employing multiparameter optimization (MPO) scoring systems, the LogP of a building block directly influences the composite CNS MPO score of final compounds. With a LogP of 2.42, 4-(2-methylbutyl)piperidine provides a 0.30 log-unit increase in lipophilicity relative to 4-isobutylpiperidine (LogP 2.12) and a 0.78 log-unit decrease vs. 4-pentylpiperidine (LogP ~3.2) [1][2], while matching the molecular weight of 4-pentylpiperidine (155.28). This allows medicinal chemists to modulate hydrophobicity without increasing heavy atom count—a favorable trade-off in lead optimization where maintaining molecular weight below 400 Da while navigating the CNS LogP sweet spot (2–4) is critical for balancing permeability, solubility, and metabolic clearance [3].

Quote Request

Request a Quote for 4-(2-Methylbutyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.